molecular formula C23H22N2O2 B4821893 3-BENZAMIDO-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE

3-BENZAMIDO-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE

Cat. No.: B4821893
M. Wt: 358.4 g/mol
InChI Key: QRFLUXTTYLSHJK-UHFFFAOYSA-N
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Description

3-BENZAMIDO-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE is a compound belonging to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZAMIDO-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE typically involves the reaction of 3-aminobenzamide with 2-(propan-2-yl)phenyl isocyanate. The reaction is carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The reaction mixture is then cooled, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-BENZAMIDO-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiobenzamides.

Scientific Research Applications

3-BENZAMIDO-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BENZAMIDO-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound is known to bind to the γ-aminobutyric acid (GABA) receptor, inhibiting the permeation of chloride ions and GABA-induced neuroactivity. This results in hyper-excitation and subsequent cell death . The compound’s unique structure allows it to interact with the M3 region of the GABA receptor, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BENZAMIDO-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE is unique due to its specific interaction with the GABA receptor, which distinguishes it from other benzamide derivatives. Its ability to inhibit chloride ion permeation and induce hyper-excitation makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-benzamido-N-(2-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-16(2)20-13-6-7-14-21(20)25-23(27)18-11-8-12-19(15-18)24-22(26)17-9-4-3-5-10-17/h3-16H,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFLUXTTYLSHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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